molecular formula C20H22Cl2N4O3S B11624766 3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B11624766
M. Wt: 469.4 g/mol
InChI Key: RHQQQCIKXZALBM-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₈H₁₈Cl₂N₄O₃S; molecular weight: 441.3 g/mol) is a cyclopropane-carboxamide derivative featuring a dichloroethenyl substituent and a 4,6-dimethylpyrimidin-2-ylsulfamoylphenyl group. Its IUPAC name reflects its structural complexity: the cyclopropane core is substituted with two methyl groups at positions 2,2, a dichloroethenyl group at position 3, and a carboxamide linkage to a phenyl ring bearing a sulfamoyl-pyrimidine moiety . The compound’s stereoelectronic properties are influenced by the cyclopropane ring’s strain and the electron-withdrawing effects of the dichloroethenyl group, which may enhance its stability and reactivity in biological systems.

Its synthesis likely involves cyclopropanation strategies and sulfonamide coupling, as inferred from analogous compounds in the evidence .

Properties

Molecular Formula

C20H22Cl2N4O3S

Molecular Weight

469.4 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H22Cl2N4O3S/c1-11-9-12(2)24-19(23-11)26-30(28,29)14-7-5-13(6-8-14)25-18(27)17-15(10-16(21)22)20(17,3)4/h5-10,15,17H,1-4H3,(H,25,27)(H,23,24,26)

InChI Key

RHQQQCIKXZALBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the dichloroethenyl group, and the attachment of the dimethylpyrimidinylsulfamoylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a cyclopropane-carboxamide core, dichloroethenyl group, and sulfamoyl-linked pyrimidine. Below is a detailed comparison with structurally related analogs:

Compound Name Structural Features Key Differences Biological/Physicochemical Implications References
N-(3-chloro-2-methylphenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide Chlorinated cyclopropane-carboxamide with methylphenyl substituent Replaces pyrimidine-sulfamoyl phenyl with a chloro-methylphenyl group Likely reduced target specificity due to absence of pyrimidine’s hydrogen-bonding capacity; may exhibit altered pharmacokinetics
N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide Dichloroethenyl cyclopropane linked to a thiadiazole-benzylsulfonyl group Substitutes pyrimidine-sulfamoyl with thiadiazole-benzylsulfonyl Enhanced electrophilicity from thiadiazole may increase reactivity in covalent binding; potential for broader antimicrobial activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide Pyrimidine and chlorophenyl-sulfanylethyl substituents Replaces cyclopropane with piperidine-carboxamide; lacks dichloroethenyl group Reduced steric strain may improve solubility but decrease membrane permeability; pyrimidine retained for potential kinase inhibition
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropene-carboxamide with bromophenyl and diethylamide groups Cyclopropene (unsaturated) vs. cyclopropane (saturated); bromophenyl instead of pyrimidine-sulfamoyl Cyclopropene’s higher reactivity could lead to instability; bromophenyl may enhance halogen bonding in target interactions

Structural and Functional Analysis

Core Modifications

  • Cyclopropane vs. Cyclopropene : Saturated cyclopropane (target compound) offers greater chemical stability compared to cyclopropene derivatives, which are prone to ring-opening reactions .
  • Dichloroethenyl Group: This moiety’s electron-withdrawing nature may enhance resistance to oxidative metabolism, improving half-life relative to non-halogenated analogs .

Functional Group Variations

  • Pyrimidine-Sulfamoyl vs. Thiadiazole-Benzylsulfonyl : The pyrimidine group in the target compound enables hydrogen bonding with biological targets (e.g., dihydrofolate reductase), whereas thiadiazole-benzylsulfonyl analogs may interact via π-π stacking or sulfur-mediated covalent bonds .
  • Chlorophenyl vs.

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